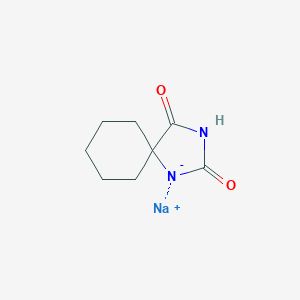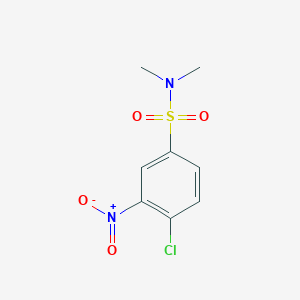
Molybdenum carbide (MoC)
概要
説明
Molybdenum carbide is a refractory ceramic material known for its extreme hardness and high melting point. It exists in several phases, including γ-Molybdenum carbide, β-Molybdenum carbide, and γ’-Molybdenum carbide. These phases exhibit unique structural properties, with the γ phase being structurally identical to tungsten carbide . Molybdenum carbide is commercially used in tool bits for cutting tools due to its durability and resistance to wear .
準備方法
Synthetic Routes and Reaction Conditions
Molybdenum carbide can be synthesized through various methods, including:
Carbothermic Reduction: This method involves reducing molybdenum trioxide with carbon black at high temperatures (1100°C to 1200°C) to produce molybdenum carbide.
Pulsed Joule Heating: A novel technique that enables the controlled synthesis of high-purity molybdenum carbides within seconds using molybdenum oxide and a hybrid precursor.
Industrial Production Methods
Industrial production of molybdenum carbide typically involves carbothermic reduction due to its feasibility and cost-effectiveness. This method allows for the large-scale production of high-purity molybdenum carbide with controlled particle size and high specific surface area .
化学反応の分析
Molybdenum carbide undergoes various chemical reactions, including:
Oxidation: Molybdenum carbide can be oxidized to form molybdenum oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Molybdenum carbide can be reduced to molybdenum metal using hydrogen or other reducing agents.
Hydrogenation: Molybdenum carbide acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to organic compounds.
Hydrodesulfurization: Molybdenum carbide is used as a catalyst in the hydrodesulfurization of petroleum products, where it helps remove sulfur compounds.
Common reagents used in these reactions include hydrogen, oxygen, and various hydrocarbons. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Molybdenum carbide has a wide range of scientific research applications, including:
Electrocatalysis: Molybdenum carbide is employed as an electrocatalyst for the hydrogen evolution reaction in water electrolysis, offering a low-cost alternative to noble metal catalysts.
Material Science: Due to its high hardness and thermal stability, molybdenum carbide is used in the development of cutting tools and wear-resistant coatings.
Energy Storage: Molybdenum carbide is investigated for its potential use in energy storage devices, such as supercapacitors and batteries.
作用機序
The mechanism by which molybdenum carbide exerts its catalytic effects involves its unique electronic structure, which is similar to that of noble metals. This structure allows molybdenum carbide to facilitate various redox reactions by providing active sites for the adsorption and activation of reactant molecules . In hydrogenation reactions, for example, molybdenum carbide adsorbs hydrogen molecules, dissociates them into atomic hydrogen, and then facilitates their addition to organic substrates .
類似化合物との比較
Molybdenum carbide is often compared to other transition metal carbides, such as tungsten carbide and niobium carbide. These compounds share similar properties, including high hardness, thermal stability, and catalytic activity. molybdenum carbide is unique in its ability to catalyze a wide range of reactions, including hydrogenation and hydrodesulfurization, with high efficiency .
Similar Compounds
Tungsten Carbide: Known for its extreme hardness and use in cutting tools and wear-resistant coatings.
Niobium Carbide: Used in high-temperature applications and as a catalyst in various chemical reactions.
Tantalum Carbide: Exhibits high hardness and thermal stability, used in cutting tools and wear-resistant applications.
Molybdenum carbide’s unique combination of properties makes it a versatile material with applications across various scientific and industrial fields.
特性
IUPAC Name |
methane;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Mo/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOGBIICRAWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923231 | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12011-97-1 | |
| Record name | Molybdenum carbide (MoC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012011971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum carbide (MoC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)







![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)



